(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate
Description
The compound "(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate" is a benzazepine derivative with a stereospecific succinate counterion. Its core structure includes a seven-membered benzazepine ring substituted with an amino group at the (S)-configured position and a methyl group at the 3-position. The (2R,3R)-bis(4-methylbenzoyloxy)succinate moiety enhances solubility and stability, a common strategy in pharmaceutical salt formulations .
Properties
IUPAC Name |
(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C11H14N2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5,10H,6-7,12H2,1H3/t15-,16-;10-/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUTGMRNOGDFF-VZOQACJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2C(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2[C@@H](C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- CAS Number : 425386-58-9
- Molecular Formula : C31H32N2O9
- Molar Mass : 576.59 g/mol
- Melting Point : Not specified in the sources.
Anticonvulsant Activity
Research has indicated that compounds related to benzodiazepines, including derivatives of (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin, exhibit anticonvulsant properties. A study demonstrated that certain analogues showed significant efficacy in preventing seizures induced by various stimuli in animal models. The structure-activity relationship (SAR) analysis suggested that modifications to the benzodiazepine core could enhance anticonvulsant potency while reducing toxicity compared to traditional benzodiazepines .
The mechanism by which these compounds exert their anticonvulsant effects appears to involve modulation of the AMPA receptor pathways. Specifically, they have been shown to antagonize seizures induced by AMPA and reduce AMPA receptor-mediated membrane currents in vitro. This suggests a noncompetitive inhibition mechanism at the AMPA receptor level rather than direct interaction with benzodiazepine receptors .
Study 1: Anticonvulsant Efficacy
A study published in European Journal of Pharmacology examined the anticonvulsant effects of various 2,3-benzodiazepine derivatives, including those structurally related to (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin. The study found that certain derivatives exhibited lower effective doses (ED50) than traditional anticonvulsants when tested against auditory stimulation-induced seizures in DBA/2 mice. For instance:
| Compound | ED50 (μmol/kg) |
|---|---|
| Derivative 38 | 12.6 |
| Derivative 39 | 18.3 |
| Compound 1 | 25.3 |
These results indicate that structural modifications can lead to enhanced therapeutic profiles in anticonvulsant activity .
Study 2: Structure-Activity Relationship Analysis
Further investigations into the SAR of these compounds revealed that specific substitutions on the benzodiazepine ring significantly impacted their biological activity. The presence of certain aryl groups was correlated with increased potency against induced seizures and reduced toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzazepine Class
Benazepril Hydrochloride
Benazepril hydrochloride (CAS: 86541-74-4) is an angiotensin-converting enzyme (ACE) inhibitor containing a benzazepinone core. Key structural differences include:
- Substituents : Benazepril features a carboxymethyl group and an ethoxycarbonyl-phenylpropyl side chain, critical for ACE binding .
- Counterion : The hydrochloride salt contrasts with the succinate salt in the target compound, which may influence pharmacokinetics (e.g., solubility, bioavailability) .
Hydrochloride Salt of the Parent Benzazepine
The discontinued hydrochloride salt (CAS: 425663-71-4) shares the same benzazepine backbone as the target compound but lacks the succinate counterion. This difference likely impacts:
Functional Group Analogues
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Though pharmacologically distinct, sulfonylurea herbicides like metsulfuron-methyl (CAS: 74223-64-6) share functional groups such as triazine rings and ester linkages. These compounds highlight the role of ester moieties in modulating bioactivity and metabolic stability .
Comparative Data Table
Research Findings and Implications
- Structural Influence on Bioactivity : The (S)-configuration and methyl substitution in the benzazepine core are critical for stereospecific interactions, as seen in ACE inhibitors like benazepril . The target compound’s succinate counterion may enhance bioavailability for central nervous system (CNS) targets.
- Safety Profile: Neither the target compound nor benazepril hydrochloride is listed in hazardous chemical directories, suggesting low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
